molecular formula C20H23NO3 B4165129 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide

2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide

Cat. No. B4165129
M. Wt: 325.4 g/mol
InChI Key: UYRRXUPQPWDWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as BHFF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHFF is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs).

Scientific Research Applications

2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and bone health. In cancer research, 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has shown promising results as a potential therapeutic agent for breast cancer. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to selectively bind to estrogen receptors, inhibiting the growth of cancer cells. In neuroprotection, 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to have antioxidant properties, protecting the brain from oxidative stress. In bone health, 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to have a positive effect on bone density and strength, making it a potential treatment for osteoporosis.

Mechanism of Action

2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide acts as a selective estrogen receptor modulator (SERM), binding selectively to estrogen receptors. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has a higher affinity for estrogen receptor beta (ERβ) than estrogen receptor alpha (ERα). 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue type. In breast cancer cells, 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide acts as an antagonist, inhibiting the growth of cancer cells. In bone tissue, 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide acts as an agonist, promoting bone growth and density.
Biochemical and Physiological Effects:
2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to have several biochemical and physiological effects. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been found to have antioxidant properties, protecting the brain from oxidative stress. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been found to promote bone growth and density, making it a potential treatment for osteoporosis.

Advantages and Limitations for Lab Experiments

2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has several advantages for lab experiments. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a synthetic compound, allowing for precise control over its properties and purity. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been extensively studied, allowing for a better understanding of its mechanism of action and potential applications. However, 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide also has some limitations for lab experiments. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a relatively new compound, and more research is needed to fully understand its properties and potential applications. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide is also a complex compound, making it challenging to synthesize and analyze.

Future Directions

There are several future directions for the research on 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide. One potential direction is the further study of 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide's potential as a therapeutic agent for breast cancer. Another potential direction is the study of 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide's mechanism of action and potential applications in bone health. Finally, more research is needed to optimize the synthesis and analysis of 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide.
Conclusion:
In conclusion, 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a synthetic compound with significant potential applications in various fields such as cancer research, neuroprotection, and bone health. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide acts as a selective estrogen receptor modulator (SERM), binding selectively to estrogen receptors. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has several biochemical and physiological effects, including inhibiting the growth of breast cancer cells, protecting the brain from oxidative stress, and promoting bone growth and density. 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 2-(4-biphenylyloxy)-N-(tetrahydro-2-furanylmethyl)propanamide, including further study of its potential as a therapeutic agent for breast cancer and neurodegenerative diseases, and optimization of its synthesis and analysis.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(4-phenylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-15(20(22)21-14-19-8-5-13-23-19)24-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRRXUPQPWDWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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